molecular formula C17H20N2O3 B13005100 3-Amino-N-(2-ethoxy-5-methylphenyl)-4-methoxybenzamide

3-Amino-N-(2-ethoxy-5-methylphenyl)-4-methoxybenzamide

Cat. No.: B13005100
M. Wt: 300.35 g/mol
InChI Key: IVHDTPHOZKVLEW-UHFFFAOYSA-N
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Description

3-Amino-N-(2-ethoxy-5-methylphenyl)-4-methoxybenzamide is an organic compound with a complex structure It is characterized by the presence of an amino group, an ethoxy group, a methyl group, and a methoxy group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-N-(2-ethoxy-5-methylphenyl)-4-methoxybenzamide typically involves multi-step organic reactions. One common method includes the following steps:

    Nitration: The starting material, 4-methoxybenzoic acid, undergoes nitration to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.

    Amidation: The resulting 4-methoxybenzamide is then reacted with 2-ethoxy-5-methylaniline under acidic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Amino-N-(2-ethoxy-5-methylphenyl)-4-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The methoxy and ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of derivatives with different functional groups replacing the methoxy or ethoxy groups.

Scientific Research Applications

3-Amino-N-(2-ethoxy-5-methylphenyl)-4-methoxybenzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Amino-N-(2-ethoxy-5-methylphenyl)-4-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-N-(2-ethoxyphenyl)-4-methoxybenzamide
  • 3-Amino-N-(2-methylphenyl)-4-methoxybenzamide
  • 3-Amino-N-(2-ethoxy-5-methylphenyl)-4-hydroxybenzamide

Uniqueness

3-Amino-N-(2-ethoxy-5-methylphenyl)-4-methoxybenzamide is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. The presence of both ethoxy and methoxy groups, along with the amino group, allows for diverse chemical reactivity and potential interactions with biological targets.

Properties

Molecular Formula

C17H20N2O3

Molecular Weight

300.35 g/mol

IUPAC Name

3-amino-N-(2-ethoxy-5-methylphenyl)-4-methoxybenzamide

InChI

InChI=1S/C17H20N2O3/c1-4-22-16-7-5-11(2)9-14(16)19-17(20)12-6-8-15(21-3)13(18)10-12/h5-10H,4,18H2,1-3H3,(H,19,20)

InChI Key

IVHDTPHOZKVLEW-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)C)NC(=O)C2=CC(=C(C=C2)OC)N

Origin of Product

United States

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